4-Chloro-1-naphthoic acid

Overview

Description

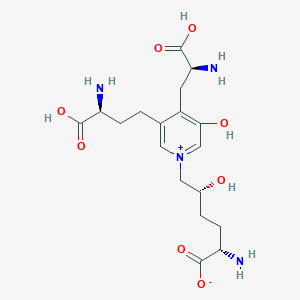

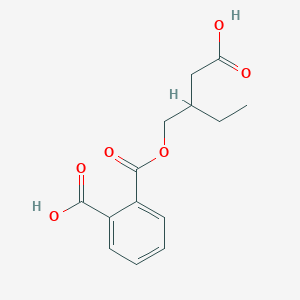

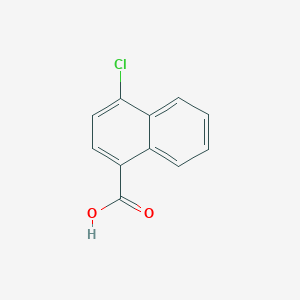

4-Chloro-1-naphthoic acid is a chemical compound with the CAS Number: 1013-04-3 . It has a molecular weight of 206.63 and its IUPAC name is 4-chloro-1-naphthoic acid .

Synthesis Analysis

The synthesis of 4-Chloro-1-naphthoic acid involves two stages . In the first stage, 1-acetyl-4-chloronaphthalene is dissolved in freshly distilled pyridine under nitrogen and iodine is added . The mixture is heated at reflux for 40 minutes . In the second stage, the solution is diluted with ether until a brown precipitate forms . The precipitate is filtered off, suspended in 6 M aqueous sodium hydroxide, and heated at reflux for 2 hours . After cooling, the solution is acidified with 10% hydrochloric acid, and the crude 4-chloro-1-naphthoic acid is extracted into ether .Molecular Structure Analysis

The molecular formula of 4-Chloro-1-naphthoic acid is C11H7ClO2 . The InChI code is 1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) .Physical And Chemical Properties Analysis

4-Chloro-1-naphthoic acid is a solid at room temperature . The compound should be stored in a sealed container in a dry room .Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

4-Chloro-1-naphthoic acid serves as an intermediate in the synthesis of pharmaceuticals and other organic compounds. Researchers utilize it to create novel molecules with potential therapeutic effects. Its aromatic structure and functional groups make it a valuable building block for drug development .

Fluorescent Probes and Imaging Agents

Due to its fluorescence properties, 4-Chloro-1-naphthoic acid is employed as a fluorescent probe in biological studies. Researchers use it to label specific cellular components, visualize cellular processes, and track molecular interactions. Its stability and fluorescence under different conditions enhance its utility in imaging applications .

Plant Growth Regulators

In agriculture and plant science, 4-Chloro-1-naphthoic acid acts as a plant growth regulator. It influences plant growth, development, and responses to environmental cues. Researchers study its effects on root elongation, flowering, and fruit development. Understanding its mechanisms can lead to improved crop yield and stress tolerance .

Dye Synthesis and Photochemistry

The compound contributes to the synthesis of dyes and photochemical materials. Its aromatic structure allows it to participate in various chemical reactions, leading to the creation of colored compounds. Researchers explore its role in dyeing textiles, ink formulations, and light-sensitive materials .

Biological and Chemical Sensors

Researchers design chemical sensors based on 4-Chloro-1-naphthoic acid. These sensors detect specific analytes (such as metal ions or biomolecules) by interacting with the compound. The resulting changes in fluorescence or absorbance provide valuable information for environmental monitoring, diagnostics, and quality control .

Materials Science and Surface Modification

Surface modification is crucial in materials science. 4-Chloro-1-naphthoic acid can be used to functionalize surfaces, enhancing their properties. Researchers explore its application in modifying polymers, nanoparticles, and solid supports. Functionalized surfaces find use in catalysis, sensors, and drug delivery systems .

Safety and Hazards

The compound is classified under the GHS07 hazard class . It has the signal word “Warning” and the hazard statements H302, H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

Related compounds such as naphthamide derivatives have been shown to inhibit human monoamine oxidase (mao) and cholinesterase (che) enzymes .

Biochemical Pathways

A related compound, 1-naphthoic acid, has been shown to be metabolized by pseudomonas maltophilia, a soil bacterium, through a series of enzymatic reactions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .

Result of Action

Based on its structural similarity to naphthamide derivatives, it may have potential inhibitory effects on mao and che enzymes .

properties

IUPAC Name |

4-chloronaphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-10-6-5-9(11(13)14)7-3-1-2-4-8(7)10/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCCGXNIGGRSMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60508835 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-1-naphthoic acid | |

CAS RN |

1013-04-3 | |

| Record name | 4-Chloronaphthalene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60508835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-oxo-2-[4-(trifluoromethyl)anilino]acetate](/img/structure/B42734.png)